![molecular formula C25H34N2O5S B2510958 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 922022-71-7](/img/structure/B2510958.png)
5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide
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Overview
Description
5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
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Biological Activity
5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure. The presence of both the sulfonamide group and the oxazepine ring contributes to its diverse biological interactions. The molecular formula is C24H35N2O4S with a molecular weight of approximately 445.6 g/mol.
Biological Activity Overview
Research indicates that compounds similar to 5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may exhibit various biological activities:
Activity Type | Description |
---|---|
Anticancer | Exhibits significant activity against various cancer cell lines. |
Antimicrobial | Demonstrates effectiveness against a range of bacteria and fungi. |
Neuroactive | Potential applications in treating neurological disorders due to oxazepine core. |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Interaction studies have shown that it may inhibit certain kinases and other proteins critical for cell proliferation and survival.
Case Studies
- Anticancer Activity : A study conducted on the compound's effect on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
- Neuroactivity : Research exploring the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential for treating neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) can be achieved through several methods:
- Multi-step Synthesis : Involves the formation of the oxazepine core followed by sulfonamide coupling.
- One-pot Reactions : Recent advancements have allowed for more efficient synthesis using one-pot procedures that minimize purification steps.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-benzoxazepin) | Similar oxazepine core | Anticancer | Enhanced solubility |
2-Amino benzamide derivatives | Basic amide structure | Antibacterial | Modifications on the amide nitrogen |
Benzothiazine derivatives | Fused bicyclic rings | Neuroactive | Different heterocyclic systems |
Scientific Research Applications
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Properties : The sulfonamide group can inhibit inflammatory pathways by acting on specific enzymes involved in these processes.
- Kinase Inhibition : The oxazepin moiety has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammation and cell death pathways. This inhibition could lead to reduced necroptotic cell death in conditions such as ulcerative colitis and psoriasis.
Pharmacological Effects
The compound's pharmacological profile includes:
- Solubility : It has a solubility of approximately 450 μM at pH 7.4, which is favorable for oral bioavailability.
- Blood-Brain Barrier Penetration : Certain derivatives of this compound have demonstrated the ability to penetrate the blood-brain barrier effectively.
Clinical Trials
Several clinical trials are currently evaluating the efficacy of this compound and its derivatives:
- Trial NCT02903966 : Focused on patients with active ulcerative colitis.
- Trial NCT02776033 : Evaluating the effectiveness of the compound in treating psoriasis.
These trials are crucial for understanding the therapeutic potential and safety profile of the compound.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-7-18-8-11-21(31-6)23(14-18)33(29,30)26-19-9-10-20-22(15-19)32-16-25(4,5)24(28)27(20)13-12-17(2)3/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYNEZDKMWGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.